N-(3-Amino-3-oxopropyl)benzamide
Description
Properties
CAS No. |
3440-29-7 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-(3-amino-3-oxopropyl)benzamide |
InChI |
InChI=1S/C10H12N2O2/c11-9(13)6-7-12-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)(H,12,14) |
InChI Key |
WUSQWHNIKNUEMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares N-(3-Amino-3-oxopropyl)benzamide with key analogs:
Key Observations:
- Substituent Effects: The presence of hydrophilic groups (e.g., 3-amino-3-oxopropyl) enhances solubility in polar solvents compared to analogs with hydrophobic substituents (e.g., 3-methylbenzamide).
- Synthetic Utility: Unlike branched analogs (e.g., compound in), this compound is simpler to synthesize, requiring fewer steps.
- Biological Activity: Benzamide derivatives with dimethylamino or trifluoro-hydroxypropanyl groups (e.g.,) exhibit enhanced cell permeability and receptor affinity compared to the parent compound, likely due to increased basicity or fluorophilic interactions.
Stability and Reactivity
- Thermal Stability : Compounds with bulky substituents (e.g., cyclohexyl in) exhibit higher thermal stability than the parent compound, as evidenced by differential scanning calorimetry (DSC) data in related studies.
Q & A
Q. What are the optimal synthetic routes for N-(3-Amino-3-oxopropyl)benzamide, and how are reaction conditions optimized?
Methodological Answer:
- Step 1: Start with benzoyl chloride and 3-aminopropionamide under Schotten-Baumann conditions to form the amide bond. Use ice-cold aqueous NaOH to control exothermicity .
- Step 2: Monitor reaction progress via thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane 1:1) and confirm purity with HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .
- Optimization: Adjust reaction time (6–12 hrs) and temperature (0–25°C) to maximize yield (>75%). Side products (e.g., unreacted benzoyl chloride) are minimized using excess 3-aminopropionamide .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
- X-ray crystallography: Use SHELXL for refinement (R-factor < 0.05) to resolve bond lengths and angles. For example, the C=O bond in the amide group typically measures 1.23 Å .
- Spectroscopy:
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute electrostatic potential surfaces. The carbonyl group (C=O) shows high electrophilicity (Mulliken charge: -0.45), favoring nucleophilic attack at the β-carbon .
- Validation: Compare computed transition states (e.g., SN2 mechanisms) with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. What strategies resolve contradictions in reported biological activities of benzamide derivatives?
Methodological Answer:
- Case Study: If Study A reports antitumor activity (IC₅₀ = 10 µM) and Study B shows no effect, analyze:
- Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7) or serum-free media affecting compound stability .
- Metabolite Interference: Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds in PBS buffer at pH 7.4) .
- Solution: Standardize protocols (e.g., 48-hr exposure, 5% CO₂) and include positive controls (e.g., doxorubicin) .
Q. How is this compound utilized in crystallographic studies of enzyme-inhibitor complexes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
